molecular formula C41H53N11O12 B1674805 Leucokinin I CAS No. 104600-89-7

Leucokinin I

Cat. No.: B1674805
CAS No.: 104600-89-7
M. Wt: 891.9 g/mol
InChI Key: ADMFWPBDASJZNU-SKHNUPMMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucokinin I is a neuropeptide that belongs to the leucokinin family, which is widely found among invertebrates. This peptide plays a crucial role in regulating various physiological and behavioral processes in insects. The amino acid sequence of this compound is Asp-Pro-Ala-Phe-Asn-Ser-Trp-Gly-NH₂ . It is known for its ability to stimulate fluid secretion in the Malpighian tubules of insects, thereby aiding in the regulation of water and ion homeostasis .

Mechanism of Action

Mode of Action

The activity of LK neurons is modulated by feeding, with reduced activity in response to glucose and increased activity under starvation conditions . LK acts on its receptors in a dose-dependent manner . In a heterologous expression system, it was demonstrated that LK receptor is activated by LKs, leading to an increase in intracellular calcium .

Biochemical Pathways

LK signaling affects various biochemical pathways. These functions include regulation of ion and water homeostasis, feeding, sleep–metabolism interactions, state-dependent memory formation, as well as modulation of gustatory sensitivity and nociception . Other functions are implied by the neuronal distribution of LK, but remain to be investigated .

Pharmacokinetics

It’s known that lk can stimulate fluid secretion in drosophila melanogaster malpighian (renal) tubules , suggesting it may have a role in fluid balance and ion transport.

Result of Action

The action of LK leads to several physiological changes. For instance, it has been shown to regulate water and ion homeostasis, feeding, and sleep–metabolism interactions . In Drosophila melanogaster, LK is required for the modulation of starvation-dependent changes in sleep . Knockdown of AMPK in LK neurons suppresses sleep and increases neuron activity in fed flies, phenocopying the starvation state .

Action Environment

The action of LK is influenced by environmental factors such as feeding state. For example, the activity of LK neurons is modulated by feeding, with reduced activity in response to glucose and increased activity under starvation conditions . This suggests that the action, efficacy, and stability of LK are influenced by the organism’s nutritional status.

Biochemical Analysis

Biochemical Properties

Leucokinin I is involved in several biochemical reactions, primarily through its interaction with G-protein-coupled receptors (GPCRs) . These receptors are distantly related to other known receptors and are crucial for the peptide’s function. This compound interacts with enzymes such as adenosine monophosphate-activated protein kinase (AMPK), which plays a role in metabolic regulation . Additionally, it influences the activity of insulin-producing cells, modulating their function under different metabolic states . The interaction between this compound and these biomolecules is essential for maintaining homeostasis in various physiological processes.

Cellular Effects

This compound has profound effects on different cell types and cellular processes. In Drosophila melanogaster, it regulates sleep and feeding behaviors by modulating the activity of specific neurons . The peptide influences cell signaling pathways, particularly those involving AMPK and insulin signaling . This compound also affects gene expression related to metabolic regulation, stress response, and water homeostasis . These cellular effects highlight the peptide’s role in maintaining physiological balance and responding to environmental changes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to GPCRs, leading to the activation of downstream signaling pathways . This binding triggers a cascade of events, including the activation of AMPK and modulation of insulin signaling . This compound also influences the expression of genes involved in metabolic regulation and stress response . These molecular interactions are crucial for the peptide’s ability to regulate physiological processes and maintain homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the activity of this compound neurons is modulated by feeding state, with reduced activity in response to glucose and increased activity under starvation conditions . The stability and degradation of this compound in vitro and in vivo are essential factors that influence its long-term effects on cellular function . These temporal changes are critical for understanding the peptide’s role in dynamic physiological processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Drosophila melanogaster, varying levels of this compound influence feeding behavior, stress tolerance, and water homeostasis . High doses of this compound can lead to adverse effects, such as disrupted metabolic regulation and increased stress response . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those regulating carbohydrate and lipid metabolism . The peptide interacts with enzymes such as AMPK and insulin signaling pathways, influencing metabolic flux and metabolite levels . These interactions are essential for maintaining energy balance and responding to metabolic stress . The role of this compound in these pathways highlights its importance in metabolic regulation.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . In Drosophila melanogaster, this compound neurons are distributed in the brain and ventral nerve cord, connecting various neural circuits involved in feeding and metabolism . The peptide’s localization and accumulation within these tissues are crucial for its function in regulating physiological processes.

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, including the brain and ventral nerve cord . The peptide is found in specific neurons that connect to various neural circuits involved in feeding, metabolism, and stress response . The targeting signals and post-translational modifications that direct this compound to these compartments are essential for its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucokinin I can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent the degradation of sensitive amino acid residues .

Industrial Production Methods: While there is limited information on the industrial production of this compound, the principles of SPPS can be scaled up for larger production. The use of automated peptide synthesizers can enhance the efficiency and yield of the synthesis process. Purification of the synthesized peptide is usually achieved through high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Leucokinin I primarily undergoes peptide bond formation and cleavage reactions. These reactions are essential for its synthesis and degradation. The peptide can also participate in oxidation and reduction reactions, particularly involving the tryptophan and cysteine residues.

Common Reagents and Conditions:

    Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) are commonly used in SPPS for coupling amino acids.

    Oxidation: Hydrogen peroxide or other mild oxidizing agents can be used to oxidize specific residues.

    Reduction: Reducing agents like dithiothreitol (DTT) are employed to reduce disulfide bonds.

Major Products: The primary product of these reactions is the intact this compound peptide. Degradation products may include smaller peptide fragments resulting from cleavage reactions .

Properties

IUPAC Name

(3S)-3-amino-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H53N11O12/c1-21(47-40(63)31-12-7-13-52(31)41(64)25(42)16-34(56)57)35(58)48-27(14-22-8-3-2-4-9-22)37(60)50-29(17-32(43)54)38(61)51-30(20-53)39(62)49-28(36(59)46-19-33(44)55)15-23-18-45-26-11-6-5-10-24(23)26/h2-6,8-11,18,21,25,27-31,45,53H,7,12-17,19-20,42H2,1H3,(H2,43,54)(H2,44,55)(H,46,59)(H,47,63)(H,48,58)(H,49,62)(H,50,60)(H,51,61)(H,56,57)/t21-,25-,27-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADMFWPBDASJZNU-SKHNUPMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H53N11O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146608
Record name Leucokinin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

891.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104600-89-7
Record name Leucokinin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104600897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucokinin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucokinin I
Reactant of Route 2
Leucokinin I
Reactant of Route 3
Leucokinin I
Reactant of Route 4
Leucokinin I
Reactant of Route 5
Leucokinin I
Reactant of Route 6
Leucokinin I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.